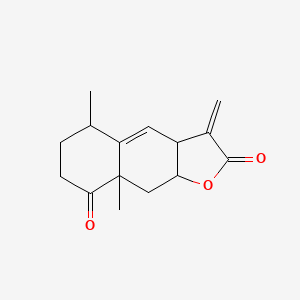
NF-|EB-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-kappaB-IN-2 is a small molecule inhibitor that targets the nuclear factor kappa B (NF-kappaB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival. NF-kappaB-IN-2 is of significant interest in scientific research due to its potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-kappaB-IN-2 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of NF-kappaB-IN-2 would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Adjusting the quantities of reagents and solvents to accommodate larger batch sizes.
Process optimization: Refining reaction parameters such as temperature, pressure, and reaction time to maximize efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
NF-kappaB-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
NF-kappaB-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-kappaB pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways, gene expression, and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NF-kappaB pathway.
Mechanism of Action
NF-kappaB-IN-2 exerts its effects by inhibiting the activation of the NF-kappaB pathway. The compound binds to specific molecular targets within the pathway, such as the inhibitor of kappa B kinase (IKK) complex. This binding prevents the phosphorylation and degradation of inhibitor of kappa B proteins, thereby blocking the translocation of NF-kappaB to the nucleus. As a result, the transcription of NF-kappaB target genes involved in inflammation, cell proliferation, and survival is suppressed.
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another small molecule inhibitor of the NF-kappaB pathway, known for its anti-inflammatory and anticancer properties.
Parthenolide: A natural product that inhibits NF-kappaB activation and has been studied for its potential therapeutic effects in cancer and inflammatory diseases.
Celastrol: A plant-derived compound that targets the NF-kappaB pathway and exhibits anti-inflammatory and anticancer activities.
Uniqueness of NF-kappaB-IN-2
NF-kappaB-IN-2 is unique in its specific binding affinity and selectivity for the NF-kappaB pathway. Compared to other inhibitors, it may offer improved efficacy and reduced off-target effects, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12H,2,4-5,7H2,1,3H3 |
InChI Key |
NJHYUCZCVOYKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2(C1=CC3C(C2)OC(=O)C3=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















